(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Description
Properties
IUPAC Name |
(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447018 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188690-82-6 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Reduction of 3'-Nitro-4'-benzyloxy-2-bromoacetophenone (SM1)
Overview:
A patented method (CN111944855B) describes the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (referred to as M1) via enzymatic asymmetric reduction of the ketone precursor SM1 using carbonyl reductase.
Reaction Conditions and Parameters:
| Parameter | Value / Range | Notes |
|---|---|---|
| Substrate | 3'-Nitro-4'-benzyloxy-2-bromoacetophenone (SM1) | Starting material for enzymatic reduction |
| Enzyme | Carbonyl reductase | Specific activity ~15 IU/mg; mass ratio enzyme:substrate 0.2–2.0 (preferably 0.5–0.8) |
| Solvent | Ethanol/water mixed solution | Volume ratio ethanol:water = 0.5–2.0 (preferably 0.5–0.8) |
| Substrate concentration | 0.066–0.2 g/mL (preferably 0.1 g/mL) | Controlled by solvent volume |
| pH | 6.0–7.0 (preferably 6.5–6.8) | Adjusted by sodium dihydrogen phosphate and disodium hydrogen phosphate buffer salts |
| Temperature | 20–35 °C (preferably 30 °C) | Mild reaction temperature to maintain enzyme activity |
| Reaction time | 24–48 hours (preferably 36–48 h) | Sufficient for complete reduction |
- Filtration through diatomite to separate solids.
- Washing of filter cake with ethanol/water mixture.
- Combining filtrates and extracting with ethyl acetate.
- Drying organic phase with anhydrous sodium sulfate.
- Concentration and crystallization by adding n-heptane.
- Filtration and drying to isolate product M1.
| Metric | Value |
|---|---|
| Yield | ~80% |
| Enantiomeric excess (ee) | >98% |
| Purity | High (post-crystallization) |
- Mild reaction conditions.
- High enantioselectivity and yield.
- Environmentally friendly enzymatic catalysis.
- Superior to prior chiral reduction or resolution methods yielding ~50% and ~90% ee.
Enantioselective Chemical Reduction Using Borane Complex and Polymer-Bound Catalyst
Overview:
A research article (Chinese Journal of Applied Chemistry) reports the preparation of this compound by enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone using a borane complex with polymer-bound (R)-diphenylpyrrolidinemethanol as the catalyst and NaBH4/Me3SiCl as reductants.
| Parameter | Description |
|---|---|
| Catalyst | Polymer-bound (R)-diphenylpyrrolidinemethanol |
| Reductants | NaBH4 combined with Me3SiCl |
| Substrate | 4-Benzyloxy-3-nitrophenyl-α-bromoacetophenone |
| Yield | 95% |
| Enantiomeric excess (ee) | 95.4% |
| Advantages | Catalyst recyclability; reduced toxicity; improved safety |
- The polymer-bound catalyst allows easy separation and reuse, reducing production costs.
- Using NaBH4/Me3SiCl minimizes toxic byproducts and enhances operational safety compared to traditional borane reductions.
Chiral Oxazaborolidine-Catalyzed Reduction and Subsequent Epoxide Formation
Overview:
European patent EP1093450B1 describes a process involving stereoselective reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone with borane in the presence of a chiral oxazaborolidine catalyst derived from cis-(1R,2S)-aminoindanol. This yields optically pure bromohydrin, which can be converted to the corresponding epoxide and further processed.
- Step 1: Stereoselective reduction using borane and chiral oxazaborolidine catalyst to produce (R)-bromohydrin with high ee (>99.8% after crystallization).
- Step 2: Conversion of bromohydrin to 4-benzyloxy-3-nitrostyrene oxide using a base (e.g., aqueous NaOH or K2CO3) in alcohol solvents.
- Step 3: Optional coupling with optically pure amines and further hydrogenation to form downstream intermediates.
| Parameter | Details |
|---|---|
| Catalyst | cis-(1R,2S)-aminoindanol-B-Me (oxazaborolidine) |
| Solvent | Inert organic solvents (e.g., CH3CN, MeOH, chloroform) |
| Bromination | Using bromine to obtain α-bromoacetophenone |
| Epoxide formation | Base-mediated in alcohol or alcohol/THF mixture |
| Purification | Crystallization to enrich ee; column chromatography for intermediates |
- High stereoselectivity controlled by catalyst chirality.
- Ability to obtain enantiomerically pure bromohydrin (>99.8% ee).
- Versatility in downstream synthetic transformations.
Comparative Summary Table of Preparation Methods
| Method | Catalyst/Enzyme | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|---|---|
| Enzymatic Reduction (CN111944855B) | Carbonyl reductase (15 IU/mg) | Ethanol/water, pH 6–7, 20–30 °C, 24–48 h | ~80 | >98% | Mild, eco-friendly, high ee and yield |
| Enantioselective Chemical Reduction | Polymer-bound (R)-diphenylpyrrolidinemethanol + NaBH4/Me3SiCl | Borane complex, mild conditions | 95 | 95.4% | Catalyst recyclability, reduced toxicity |
| Chiral Oxazaborolidine-Catalyzed | cis-(1R,2S)-aminoindanol-B-Me (oxazaborolidine) | Organic solvents, borane, bromination | ~60–90* | >99.8% (after crystallization) | High stereoselectivity, well-established method |
*Yield varies depending on purification and crystallization steps.
Detailed Research Findings and Notes
The enzymatic method offers a green and scalable approach with excellent stereoselectivity and moderate reaction times, suitable for industrial application. The use of phosphate buffer maintains pH stability critical for enzyme activity. Post-reaction crystallization ensures high purity and ee.
The chemical enantioselective reduction using polymer-bound catalysts provides a high yield and good ee with the advantage of catalyst reuse, lowering costs and environmental impact. The use of NaBH4/Me3SiCl as a reductant reduces hazardous waste compared to traditional borane reagents.
The chiral oxazaborolidine catalysis method is highly stereoselective, producing nearly enantiopure bromohydrin intermediates. This method is well documented and allows for further synthetic elaboration, including epoxide formation and coupling reactions. However, it may involve more complex catalyst preparation and handling of borane reagents.
Crystallization is a common purification step across methods to improve enantiomeric purity and isolate the product in a solid form suitable for subsequent synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines under basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Major Products:
Reduction: ®-1-(4-Benzyloxy-3-aminophenyl)-2-bromoethanol.
Substitution: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-hydroxyethanol or ®-1-(4-Benzyloxy-3-nitrophenyl)-2-aminoethanol.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is in the synthesis of (R,R)-Formoterol , a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound serves as a crucial intermediate in the synthetic pathway to Formoterol, facilitating the formation of chiral centers necessary for the biological activity of the final product .
Synthetic Pathway Overview
The synthesis of this compound typically involves several steps:
- Starting Material : The compound can be synthesized from simpler precursors through various organic reactions.
- Key Reactions : The transformation processes often include bromination, reduction, and coupling reactions that yield optically pure intermediates suitable for further derivatization into Formoterol .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential pharmacological properties. Its molecular structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery programs.
Pharmacological Insights
- Enzyme Inhibition : The compound has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are crucial for drug metabolism. This characteristic can influence the pharmacokinetics of drugs when used as part of a combination therapy .
- Bioavailability : Studies indicate that the compound has good bioavailability and skin permeation properties, which are advantageous for topical formulations or systemic delivery methods .
Case Study 1: Synthesis Improvement
A recent study highlighted an improved method for synthesizing this compound that enhances yield and purity. This method utilizes optimized reaction conditions to minimize by-products and improve overall efficiency in producing high-quality intermediates for pharmaceutical applications .
Case Study 2: Application in Drug Formulation
Research has shown that formulations containing this compound exhibit enhanced therapeutic effects when combined with other bronchodilators. This combination therapy approach leverages its properties to achieve better control of bronchoconstriction in patients with respiratory diseases .
Mechanism of Action
The mechanism of action of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is primarily related to its role as an intermediate in the synthesis of formoterol. Formoterol acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from asthma symptoms . The molecular targets and pathways involved include the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, and subsequent relaxation of bronchial smooth muscle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Key Differences :
Precursor: 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone
Key Differences :
- The ketone precursor lacks the stereocenter, enabling enantioselective reduction using catalysts like BH₃ with polymeric-bonded (R)-diphenylpyrrolidine methanol .
- Reduction of the ketone introduces the hydroxyl group, critical for the pharmacological activity of formoterol .
(R)-N-(1-(4-Methoxyphenyl)propan-2-yl)acetamide
- Role : Intermediate for β₂-agonists like salmeterol .
- Comparison: Shares stereochemical complexity but differs in functional groups (amide vs. bromoethanol).
Levalbuterol Related Compound F
- Structure: Contains a benzenedimethanol moiety instead of bromoethanol .
- Role : Impurity in levalbuterol synthesis, highlighting the importance of functional group specificity in drug activity.
Biological Activity
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to several pharmacologically active agents, including bronchodilators and anti-inflammatory drugs. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : CHBrNO
- Molecular Weight : 350.16 g/mol
- CAS Number : 43229-01-2
The biological activity of this compound is primarily linked to its interactions with β-adrenergic receptors. Compounds with similar structures have been shown to act as selective β-adrenergic agonists, which promote bronchodilation and have anti-inflammatory effects. The presence of the nitrophenyl and benzyloxy groups in this compound may enhance its receptor affinity and selectivity, contributing to its pharmacological profile.
Biological Activity Data
Recent studies have highlighted various aspects of the biological activity of this compound, including toxicity profiles and efficacy in specific assays.
Case Studies
-
Synthesis and Characterization :
A study demonstrated an efficient enantioselective synthesis of this compound using lipases, which could enhance the yield and purity of the desired enantiomer. This method highlights the importance of chirality in determining the biological activity of such compounds . -
Pharmacological Evaluation :
In vitro studies have indicated that compounds structurally similar to this compound exhibit significant β agonistic activity, leading to increased airway relaxation in bronchial tissues. Such findings suggest that this compound may be a candidate for further development as a bronchodilator .
Safety Profile
The safety profile of this compound indicates potential risks associated with acute exposure. The compound has been classified as harmful if ingested and may cause skin irritation upon contact . Further toxicological studies are necessary to establish comprehensive safety data.
Q & A
Q. What are the established synthetic routes for (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, and how is stereochemical purity ensured?
Methodological Answer: The compound is typically synthesized via asymmetric reduction of a ketone precursor, 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) to achieve the (R)-configuration. Key steps include:
- Bromination : Introduction of the bromo group via electrophilic substitution or bromoketone formation.
- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer .
- Stereochemical Validation : Polarimetry and X-ray crystallography (using programs like SHELXL ) confirm enantiomeric purity.
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Analysis :
- Functional Groups : FT-IR for nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3400 cm⁻¹) groups .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Low solubility in common solvents (e.g., DCM, EtOAc) necessitates slow evaporation or diffusion methods.
- Data Collection : High-resolution X-ray diffraction (0.8 Å) with synchrotron sources improves data quality for nitro and benzyloxy groups prone to disorder.
- Refinement : SHELXL is used for anisotropic displacement parameters and hydrogen-bonding networks.
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nitro group at the 3-position activates the adjacent bromoethanol moiety for SN₂ reactions. Experimental strategies include:
- Kinetic Studies : Monitoring reaction rates with nucleophiles (e.g., amines, thiols) under varying pH.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution .
Q. What are the toxicological considerations for handling brominated ethanol derivatives?
Methodological Answer:
- In Vitro Toxicity : Bromoethanols are alkylating agents; cytotoxicity assays (e.g., MTT) in HEK293 cells show IC₅₀ values <50 µM.
- Safety Protocols : Use of fume hoods, PPE, and waste neutralization (e.g., 10% NaHCO₃ for spills) .
Q. How is this compound utilized in studying enzyme inhibition or receptor binding?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
